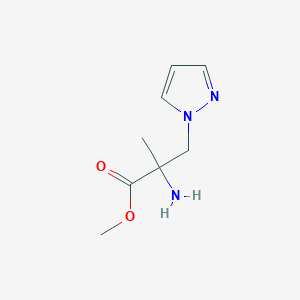
6-(Trifluorométhyl)pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-2-sulfonamide is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a pyridine structure in TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, bestows many of the distinctive physical-chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A specific synthesis of a related compound, tipranavir, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-2-sulfonamide is characterized by the presence of a fluorine atom and a pyridine in its structure . The average mass of a similar compound, 6-(Trifluoromethyl)-2-pyridinamine, is 162.113 Da .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, a chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization . Trifluoromethanesulfonamide can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochimie
Les dérivés du TFMP jouent un rôle crucial dans la protection des cultures. Parmi eux, la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF) se distingue comme intermédiaire chimique pour plusieurs produits phytosanitaires. Ses méthodes de synthèse ont été largement étudiées . Ces composés contribuent à la lutte contre les ravageurs et améliorent le rendement des cultures.
Pharmaceutiques
Si seulement cinq composés du TFMP ont reçu l’autorisation de mise sur le marché pour un usage pharmaceutique (comme antiviraux ou antitumoraux), de nombreux autres sont actuellement en phase d’essai clinique. La combinaison unique des propriétés physicochimiques de l’atome de fluor et de la partie pyridine conduit à des activités biologiques diverses . Il est à noter que certains médicaments approuvés contiennent la sous-structure TFMP.
Matériaux fonctionnels
Les composés contenant du TFMP trouvent des applications au-delà de l’agrochimie et des produits pharmaceutiques. Par exemple, l’Alpelisib, un médicament approuvé par la FDA, contient un groupement pyridine alkylé trifluorométhylé. Ce composé est un inhibiteur de la phosphoinositide 3-kinase (PI3K), ce qui a un impact sur la prolifération cellulaire, l’apoptose, la motilité et le métabolisme du glucose .
Mécanisme D'action
Target of Action
Many compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in other compounds has resulted in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to affect various biochemical pathways .
Pharmacokinetics
Compounds containing the trifluoromethyl group have been found to have various pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethyl group have been found to have various molecular and cellular effects .
Action Environment
The trifluoromethyl group is known to be relatively stable and environmentally benign .
Orientations Futures
The demand for TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJJIRRQYQKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248970-26-4 |
Source


|
| Record name | 6-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![Thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2532253.png)

![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2532256.png)

![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)